Acetylcysteine calcium is a compound derived from acetylcysteine, an acetylated form of the amino acid cysteine. Acetylcysteine itself is widely recognized for its role as a mucolytic agent and as an antidote for acetaminophen overdose. The calcium salt form combines the properties of acetylcysteine with calcium, potentially enhancing its therapeutic applications, particularly in conditions requiring both mucolytic and mineral supplementation.
Acetylcysteine calcium can be synthesized from L-cysteine hydrochloride through acylation reactions involving acetic anhydride or diacetyl oxide, followed by crystallization processes to isolate the product. This compound is classified under organic compounds known as N-acyl-L-alpha-amino acids, specifically within the subclass of carboxylic acids and derivatives.
The synthesis of acetylcysteine calcium typically involves several key steps:
These methods ensure high yield and purity while minimizing waste products during synthesis .
The molecular structure of acetylcysteine calcium can be described as follows:
CC(=O)N[C@@H](CS)C(=O)O
(for N-acetyl-L-cysteine), with the addition of calcium .Acetylcysteine calcium can participate in various chemical reactions:
These reactions highlight the compound's utility in both therapeutic and biochemical contexts.
The mechanism of action for acetylcysteine calcium primarily revolves around its role as a mucolytic agent:
These properties contribute to its stability and effectiveness in pharmaceutical formulations.
Acetylcysteine calcium has several notable applications:
Acetylcysteine calcium serves as a prodrug for L-cysteine, the rate-limiting substrate for glutathione (GSH) synthesis. Intracellular deacetylation releases cysteine, which binds with glutamate and glycine via the enzymatic actions of glutamate-cysteine ligase (GCL) and glutathione synthetase. This process directly elevates intracellular GSH pools, critical for neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics like acetaminophen-derived NAPQI. Depleted GSH stores in oxidative stress conditions are replenished 3–5 times faster with acetylcysteine calcium compared to cysteine alone due to superior membrane permeability and metabolic stability [1] [2].
Beyond GSH synthesis, acetylcysteine calcium modulates redox-sensitive signaling pathways. It scavenges hydroxyl radicals (·OH), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl) directly via its sulfhydryl group. Indirectly, it upregulates antioxidant enzymes (e.g., glutathione peroxidase, catalase) through the Nrf2/ARE pathway. In mitochondrial disorders, acetylcysteine calcium reduces superoxide anion (O₂·⁻) leakage by enhancing electron transport chain efficiency. It also inhibits apoptosis signal-regulating kinase 1 (ASK1) and downstream c-Jun N-terminal kinase (JNK) activation, preventing oxidative stress-induced cell death [2] [5].
Table 1: Antioxidant Mechanisms of Acetylcysteine Calcium
Mechanism Type | Molecular Target | Biological Effect |
---|---|---|
Direct Scavenging | ·OH, H₂O₂, HOCl | Neutralization of ROS |
Enzyme Synthesis | Nrf2/ARE pathway | ↑ Glutathione peroxidase, catalase |
Mitochondrial Protection | Complex I/III | ↓ Superoxide anion leakage |
Apoptosis Regulation | ASK1/JNK | Inhibition of stress-induced apoptosis |
The free sulfhydryl group (–SH) in acetylcysteine calcium nucleophilically attacks disulfide bonds (–S–S–) in mucin glycoproteins. This cleavage reduces mucin polymer size, decreasing viscosity by 70–90% in respiratory secretions. The reaction follows stoichiometric reduction:Mucin–S–S–Mucin + 2 R–SH → Mucin–SH + HS–Mucin + R–S–S–Rwhere R–SH represents acetylcysteine calcium. Additionally, it inhibits MUC5AC gene expression by suppressing epidermal growth factor receptor (EGFR)-mediated MAPK phosphorylation, reducing mucin overproduction in chronic lung diseases. This dual action (physical cleavage and transcriptional suppression) underpins its efficacy in cystic fibrosis and chronic obstructive pulmonary disease (COPD) [1] [5].
Acetylcysteine calcium induces concentration-dependent (10 μM–1 mM) intracellular calcium ([Ca²⁺]i) influx in human neutrophils. This flux is abolished in Ca²⁺-free buffers and inhibited by SKF96365 (a TRPC channel blocker) and ruthenium red (a TRPV channel antagonist), indicating dependence on extracellular Ca²⁺ and store-operated calcium entry (SOCE). Notably, it amplifies formyl peptide (fMLP)-induced [Ca²⁺]i by 40–60% via priming of phospholipase C (PLC)-coupled receptors. This modulation enhances phagocytosis and oxidative burst but may exacerbate inflammation if unregulated [3].
While direct cardiac data for acetylcysteine calcium is limited, structural analogs (e.g., N-acetylcysteine) regulate sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) in cardiomyocytes. By reducing oxidative SERCA modification (e.g., sulfonylation of Cys674), acetylcysteine calcium improves Ca²⁺ reuptake efficiency during ischemia-reperfusion injury. This action stabilizes ryanodine receptor (RyR2) complexes, preventing diastolic Ca²⁺ leakage and arrhythmias. In silico modeling suggests calcium ions in acetylcysteine calcium may allosterically modulate calcium-sensing receptors (CaSR) in cardiac tissue [4] [6].
Table 2: Calcium Signaling Modulation by Acetylcysteine Calcium
Cell Type | Primary Pathway | Functional Outcome |
---|---|---|
Neutrophils | SKF96365-sensitive Ca²⁺ influx | ↑ fMLP-induced phagocytosis |
Cardiomyocytes | SERCA redox activation | ↓ Diastolic Ca²⁺ leakage |
Acetylcysteine calcium blocks IκB kinase (IKKβ)-mediated phosphorylation of IκBα, preventing nuclear factor kappa B (NF-κB) nuclear translocation. This suppresses transcription of TNF-α, IL-6, IL-8, and COX-2 by >50% in macrophages. Concurrently, it activates PPAR-γ, which sequesters NF-κB coactivators. In COPD models, this dual action reduces neutrophil infiltration and parenchymal destruction. Notably, 5 mM acetylcysteine calcium decreases IL-8 secretion by 70% in alveolar epithelial cells exposed to cigarette smoke extract [1] [5].
Acetylcysteine calcium competitively inhibits glutamate binding to metabotropic receptors (mGluR1/5) at 10–100 μM concentrations. It also regulates cysteine-glutamate antiporters (system xc⁻), increasing synaptic glutamate clearance. In neurons, this reduces NMDA receptor overactivation and downstream nitric oxide synthase (iNOS)-induced excitotoxicity. Furthermore, it chelates zinc ions released during glutamatergic signaling, attenuating Zn²⁺-dependent neuroinflammation. These mechanisms are relevant in neuropsychiatric disorders where oxidative stress and glutamate imbalance coexist [7] [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: